3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Overview
Description
The compound “3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
Benzothiazole derivatives have been synthesized through various chemical reactions. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Anticancer Activity
- A study by Waghmare et al. (2013) explored the synthesis and in-vitro anticancer activity of a compound similar in structure to the one mentioned, highlighting its significant activity against different human cancer cell lines (Waghmare et al., 2013).
VEGFR-2 Inhibition
- Borzilleri et al. (2006) identified substituted benzamides, which are structurally related, as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant in vivo efficacy in cancer models (Borzilleri et al., 2006).
Antimicrobial Activity
- Sayed et al. (2012) discussed the synthesis of derivatives of benzothiazole, including their in vitro antimicrobial activity, showing their potential as antibacterial and antifungal agents (Sayed et al., 2012).
SARS-CoV-2 Inhibition
- A 2021 study by Genç et al. synthesized a derivative that was evaluated for its potential as an inhibitor of SARS-CoV-2, employing molecular docking analysis (Genç et al., 2021).
Synthesis and Characterization
- The synthesis and characterization of novel benzothiazole derivatives and their biological evaluation, including antibacterial and antioxidant activities, were detailed by Bhoi et al. (2016) (Bhoi et al., 2016).
Mechanism of Action
Future Directions
Benzothiazole derivatives, including “3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine”, may continue to be a focus of research due to their significant anti-tubercular activity . Future research may focus on optimizing the synthesis process, studying the mechanism of action, and assessing the safety and hazards of these compounds.
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-18-7-6-9-12(8-18)19-14(16)13(9)15-17-10-4-2-3-5-11(10)20-15/h2-5H,6-8,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZSCDNJWDJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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